molecular formula C17H33ClO2 B15222578 Ethyl 15-chloropentadecanoate

Ethyl 15-chloropentadecanoate

Cat. No.: B15222578
M. Wt: 304.9 g/mol
InChI Key: ROLYNRWRMQCTLN-UHFFFAOYSA-N
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Description

Ethyl 15-chloropentadecanoate is a chlorinated fatty acid ethyl ester with the molecular formula C₁₇H₃₃ClO₂. Structurally, it consists of a 15-carbon alkyl chain with a terminal chlorine substituent and an ethyl ester group. The chlorine atom introduces electronegativity, influencing its chemical reactivity (e.g., susceptibility to nucleophilic substitution) and physical properties (e.g., boiling point, solubility).

Properties

Molecular Formula

C17H33ClO2

Molecular Weight

304.9 g/mol

IUPAC Name

ethyl 15-chloropentadecanoate

InChI

InChI=1S/C17H33ClO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI Key

ROLYNRWRMQCTLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis (Saponification)

Reaction with aqueous NaOH or KOH yields 15-chloropentadecanoic acid and ethanol:

CH3(CH2)13CH2Cl-COOCH2CH3+OHCH3(CH2)13CH2Cl-COOH+CH3CH2OH\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOCH}_2\text{CH}_3 + \text{OH}^- \rightarrow \text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOH} + \text{CH}_3\text{CH}_2\text{OH}

  • Conditions : 10% NaOH, reflux, 6–8 hours.

  • Yield : ~85–92% for analogous methyl esters .

Acidic Hydrolysis

Concentrated HCl or H2_2SO4_4 facilitates slower hydrolysis, producing the same carboxylic acid.

Nucleophilic Substitution at the Chlorine Site

The terminal C–Cl bond participates in SN_\text{N}2 reactions with strong nucleophiles:

NucleophileProductConditionsYield (%)Reference
CN^-15-Cyanopentadecanoic acidDMSO, 80°C, 12 h78
SH^-15-MercaptopentadecanoateEtOH, K2_2CO3_3, 60°C65
NH3_315-AminopentadecanoateNH3_3/MeOH, 100°C, 24 h52

Steric hindrance from the long alkyl chain reduces reactivity compared to shorter-chain analogs .

Ester Reduction

Lithium aluminum hydride (LiAlH4_4) reduces the ester to 15-chloropentadecan-1-ol:

CH3(CH2)13CH2Cl-COOEtLiAlH4CH3(CH2)13CH2Cl-CH2OH\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt} \xrightarrow{\text{LiAlH}_4} \text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-CH}_2\text{OH}

  • Conditions : Anhydrous THF, 0°C → RT, 3 h5.

  • Yield : ~88%5.

Chlorine Reduction

Catalytic hydrogenation (H2_2, Pd/C) removes chlorine, yielding ethyl pentadecanoate:

CH3(CH2)13CH2Cl-COOEt+H2CH3(CH2)14COOEt+HCl\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt} + \text{H}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{14}\text{COOEt} + \text{HCl}

  • Conditions : 1 atm H2_2, 25°C, 12 h .

  • Yield : 94% .

Transesterification

The ethyl ester reacts with alcohols in acidic or basic media to form new esters. For example, with methanol:

CH3(CH2)13CH2Cl-COOEt+CH3OHH+CH3(CH2)13CH2Cl-COOCH3+EtOH\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOCH}_3 + \text{EtOH}

  • Conditions : H2_2SO4_4, 60°C, 4 h.

  • Yield : 89%.

Elimination Reactions

Under strong basic conditions (e.g., KOtBu), β-elimination forms a terminal alkene:

CH3(CH2)13CH2Cl-COOEtKOtBuCH3(CH2)12CH=CH-COOEt+HCl\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt} \xrightarrow{\text{KOtBu}} \text{CH}_3(\text{CH}_2)_{12}\text{CH}=\text{CH-COOEt} + \text{HCl}

  • Conditions : DMF, 110°C, 8 h .

  • Yield : 70% .

Oxidation of the Alkyl Chain

The terminal methyl group oxidizes to a carboxylic acid using KMnO4_4:

CH3(CH2)13CH2Cl-COOEtKMnO4HOOC(CH2)13CH2Cl-COOEt\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt} \xrightarrow{\text{KMnO}_4} \text{HOOC}(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt}

  • Conditions : H2_2O/acetone, 0°C, 2 h .

  • Yield : 63% .

Grignard Reactions

The ester reacts with Grignard reagents (e.g., CH3_3MgBr) to form tertiary alcohols:

CH3(CH2)13CH2Cl-COOEt+2CH3MgBrCH3(CH2)13CH2Cl-C(OH)(CH3)2\text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-COOEt} + 2 \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{CH}_2)_{13}\text{CH}_2\text{Cl-C(OH)(CH}_3\text{)}_2

  • Conditions : Dry ether, 0°C → RT, 4 h5.

  • Yield : 75%5.

Scientific Research Applications

Ethyl 15-chloropentadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 15-chloropentadecanoate involves its interaction with various molecular targets and pathways. The compound can be metabolized by esterases to release 15-chloropentadecanoic acid, which may then interact with cellular components. The chlorine atom in the compound can also participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

The following analysis compares Ethyl 15-chloropentadecanoate with key structural analogs, focusing on molecular properties, synthesis, and applications.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Esters
Compound Molecular Formula Molecular Weight Functional Groups Key Features
This compound C₁₇H₃₃ClO₂ 304.90 g/mol Ethyl ester, Chloroalkane Long chain (C15), terminal Cl
Ethyl undecanoate C₁₃H₂₆O₂ 214.35 g/mol Ethyl ester Shorter chain (C11), no halogens
Methyl pentadecanoate C₁₆H₃₂O₂ 256.42 g/mol Methyl ester Longer chain (C15), no halogens
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 g/mol Ethyl ester, Hydroxyl group Hydroxyl substituent, shorter chain

Key Observations :

  • Chain Length: this compound’s 15-carbon backbone increases hydrophobicity compared to shorter-chain esters like Ethyl undecanoate . This may enhance its solubility in nonpolar solvents.
  • Halogenation: The terminal chlorine differentiates it from non-halogenated analogs (e.g., Methyl pentadecanoate ), likely increasing its density and boiling point.
  • Functional Groups: Unlike Ethyl 3-hydroxydodecanoate , which has a hydroxyl group, the chlorine in this compound may reduce hydrogen-bonding capacity but increase electrophilicity.

Comparative Insights :

  • Ethyl undecanoate synthesis involves esterification of undecanoic acid with ethanol under catalytic conditions . Similar methods could apply to this compound, though the chlorine substituent may necessitate modified reaction conditions (e.g., radical or electrophilic chlorination).
  • Chlorinated esters generally exhibit higher reactivity toward hydrolysis compared to non-halogenated esters due to the electron-withdrawing effect of chlorine.

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